molecular formula C6H9NO B7960259 2-Azabicyclo[4.1.0]heptan-3-one

2-Azabicyclo[4.1.0]heptan-3-one

Cat. No. B7960259
M. Wt: 111.14 g/mol
InChI Key: SHQSKVMZLQYOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[4.1.0]heptan-3-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[4.1.0]heptan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[4.1.0]heptan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cyclopentyl Carbocyclic Nucleosides : 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one has been utilized as an intermediate in synthesizing 2-deoxy-, 3-deoxy-, and ara- cyclopentyl carbocyclic nucleosides, offering an efficient, short synthesis pathway (Dominguez & Cullis, 1999).

  • Advanced Building Blocks for Drug Discovery : Substituted 3-azabicyclo[3.2.0]heptanes, synthesized via a rapid two-step process using benzaldehyde, allylamine, and cinnamic acid, have been identified as promising building blocks for drug discovery. This involves an intramolecular [2+2]-photochemical cyclization method (Denisenko et al., 2017).

  • Asymmetric Preparation Methods : Methods for removing benzyl-type protecting groups attached to the nitrogen atom of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems have been developed. These methods facilitate access to secondary bicyclic cyclopropylamines, which can be further functionalized (Wolan et al., 2011).

  • Synthesis of Azabicycloheptanes : The intramolecular tandem Michael-SN2 reaction has been applied to construct the 3-azabicyclo[3.1.0]-hexane and 3-azabicyclo[4.1.0]heptane ring systems, demonstrating a convergent one-pot procedure starting from available materials (Chan & Braish, 1994).

  • Synthesis of Unnatural Amino Acids : A study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid explored different approaches for efficient synthesis, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

  • Synthesis of Piperidine and Azepanes : The formation of a stable 1-azabicyclo[4.1.0]heptane tosylate and its subsequent ring expansion to form piperidine and azepane rings have been investigated. This process provides a route for asymmetric synthesis of biologically significant natural products (Choi et al., 2017).

properties

IUPAC Name

2-azabicyclo[4.1.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSKVMZLQYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[4.1.0]heptan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 2
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 3
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 4
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 5
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 6
2-Azabicyclo[4.1.0]heptan-3-one

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